molecular formula C20H29N3O3S B6096591 N-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-N-methyloxolan-3-amine

N-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-N-methyloxolan-3-amine

Cat. No.: B6096591
M. Wt: 391.5 g/mol
InChI Key: YSALJNSJELJZHG-UHFFFAOYSA-N
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Description

N-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-N-methyloxolan-3-amine: is a synthetic organic compound with a complex structure It features an imidazole ring substituted with a benzyl group and a 2-methylpropylsulfonyl group, connected to an oxolane ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-N-methyloxolan-3-amine typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Substitution Reactions: The benzyl group and the 2-methylpropylsulfonyl group are introduced through nucleophilic substitution reactions. Benzyl chloride and 2-methylpropylsulfonyl chloride are common reagents used in these steps.

    Oxolane Ring Formation: The oxolane ring is formed by cyclization of a suitable diol precursor under acidic or basic conditions.

    Final Coupling: The imidazole and oxolane moieties are coupled through a methylene bridge using formaldehyde and a suitable catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the imidazole ring or the sulfonyl group, potentially yielding amine or thiol derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amine or thiol derivatives.

    Substitution: Various substituted imidazole and oxolane derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanocomposites, due to its unique structural features.

Biology and Medicine:

    Drug Development: The compound’s imidazole ring is a common pharmacophore in medicinal chemistry, making it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biological Probes: It can be used as a molecular probe to study biological processes, given its ability to interact with various biomolecules.

Industry:

    Chemical Synthesis: The compound can be employed as an intermediate in the synthesis of more complex molecules.

    Functional Materials: Its unique properties make it suitable for the development of functional materials, such as sensors and electronic devices.

Mechanism of Action

The mechanism of action of N-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-N-methyloxolan-3-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity. The oxolane ring provides structural stability and enhances the compound’s solubility and bioavailability.

Comparison with Similar Compounds

    N-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-N-methylpyrrolidine: Similar structure but with a pyrrolidine ring instead of an oxolane ring.

    N-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-N-methylpiperidine: Similar structure but with a piperidine ring instead of an oxolane ring.

Uniqueness:

  • The presence of the oxolane ring in N-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-N-methyloxolan-3-amine provides unique steric and electronic properties, differentiating it from its analogs. This can result in distinct biological activities and applications.

Properties

IUPAC Name

N-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-N-methyloxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3S/c1-16(2)15-27(24,25)20-21-11-19(13-22(3)18-9-10-26-14-18)23(20)12-17-7-5-4-6-8-17/h4-8,11,16,18H,9-10,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSALJNSJELJZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN(C)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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